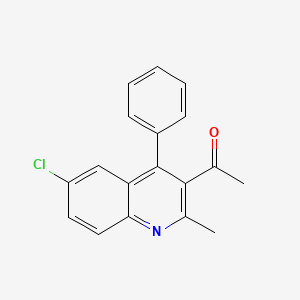

![molecular formula C23H23NO4 B5564813 {1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B5564813.png)

{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran and its derivatives, including compounds with complex structures similar to the one , play significant roles in pharmaceutical and chemical research due to their diverse biological activities and potential as therapeutic agents. The structural features of benzofuran compounds contribute to their wide range of pharmacological applications, making them a focus of drug discovery efforts (Hiremathad et al., 2015).

Synthesis Analysis

The synthesis of benzofuran derivatives and related structures often involves catalytic processes and coupling reactions. For example, alkoxycarbonylation of unsaturated substrates using palladium catalysts is a method for synthesizing ester products, which might be applicable in creating complex benzofuran derivatives by introducing ester groups into the molecule (Sevostyanova & Batashev, 2023).

Molecular Structure Analysis

Benzofuran derivatives exhibit a wide range of biological activities due to their unique molecular structures. The core benzofuran scaffold can be modified to enhance biological activity and selectivity towards different biological targets, illustrating the importance of structural analysis in drug development (Hiremathad et al., 2015).

Chemical Reactions and Properties

Benzofuran compounds can undergo various chemical reactions, including nucleophilic substitutions and catalyzed transformations, to introduce or modify functional groups. These reactions are crucial for the synthesis and functionalization of benzofuran derivatives for specific applications (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications to the benzofuran scaffold, including the introduction of substituents, can significantly alter these properties, affecting their pharmacokinetic profiles and suitability for various applications.

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including reactivity, acidity/basicity, and the ability to form complexes with metals or other molecules, are critical for their biological activity and application as therapeutic agents. Understanding these properties is essential for the design and optimization of benzofuran-based drugs (Hiremathad et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A synthetic approach for similar benzofuran derivatives has highlighted their potential as selective CB2 receptor agonists. Luo and Naguib (2012) developed a method yielding a selective CB2 receptor agonist from 3-hydroxy-4-iodo benzoic acid, involving palladium catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction. This compound is intended for in vivo studies to optimize CB2 receptor agonist properties (Luo & Naguib, 2012). Similarly, synthesis techniques have been developed for benzofuran systems, preparing novel derivatives for biological examination, showcasing a methodology that may be applicable to the synthesis and characterization of "{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone" (Kwiecień & Baumann, 1997).

Biological and Pharmacological Studies

In the domain of biological and pharmacological research, compounds with a benzofuran core have been synthesized and characterized for antimicrobial and antioxidant properties. Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, examining their antimicrobial and antioxidant capabilities, suggesting potential biological applications for benzofuran derivatives (Rashmi et al., 2014). Additionally, structural and theoretical calculations have been performed on similar compounds to understand their thermal, optical, and structural characteristics, which could inform the development of "{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone" for scientific applications (Karthik et al., 2021).

Advanced Synthesis and Application

Further research includes the development of innovative synthesis methods for benzofuran derivatives, demonstrating the versatility and potential of these compounds in scientific applications. Largeron and Fleury (1998) described a solvent-free microwave-assisted synthesis of substituted benzofuran derivatives, indicating a method that might be applicable for the efficient synthesis of "{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone" with potential antimicrobial activity (Largeron & Fleury, 1998).

Orientations Futures

Benzofuran derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships on these derivatives as drugs .

Propriétés

IUPAC Name |

[1-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-15-19-11-10-18(27-2)13-20(19)28-22(15)23(26)24-12-6-9-17(14-24)21(25)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYKBWXKNNLNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC(C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![5-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5564776.png)

![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)

![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5564823.png)

![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)